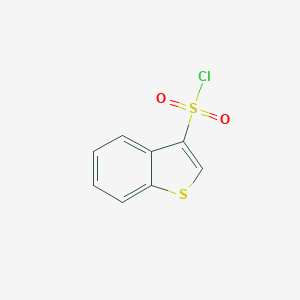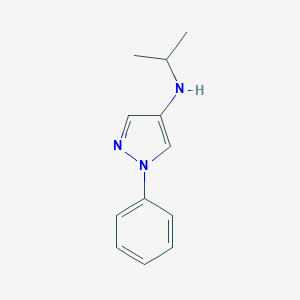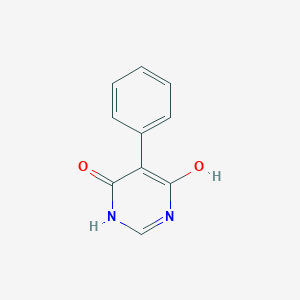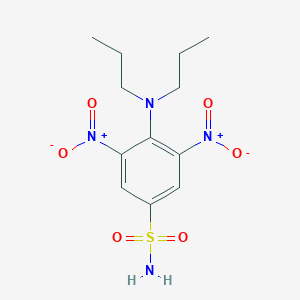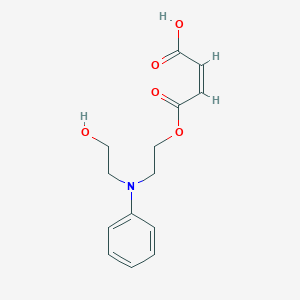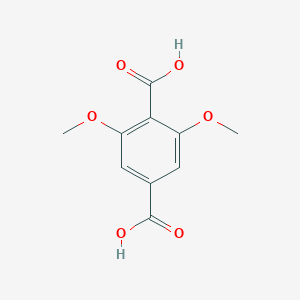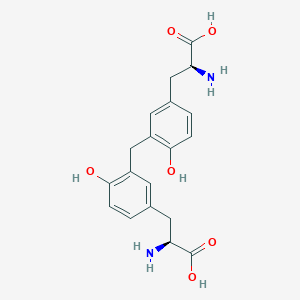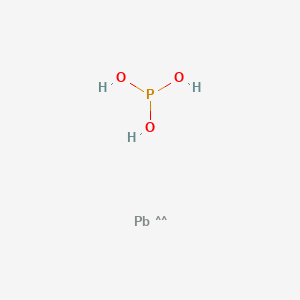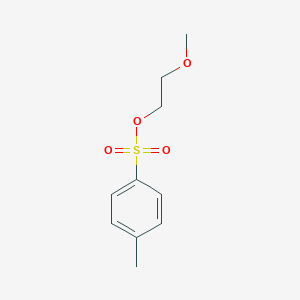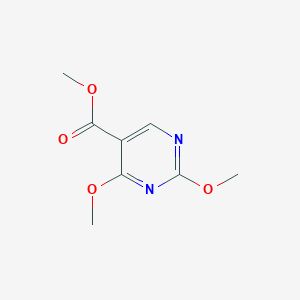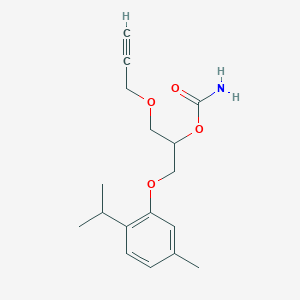
1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the ionotropic P2X receptor family, which is involved in the regulation of various physiological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, such as chronic pain, neuropathic pain, and autoimmune disorders.
Mechanism Of Action
1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed in various cell types, including immune cells, neurons, and glial cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. 1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate blocks the activation of the P2X7 receptor, thereby inhibiting the release of pro-inflammatory mediators and reducing inflammation and pain.
Biochemical And Physiological Effects
1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to have various biochemical and physiological effects. In preclinical studies, 1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to reduce pain and inflammation in animal models of chronic pain and neuropathic pain. It has also been shown to reduce the severity of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. 1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to inhibit the activation of immune cells, such as macrophages and microglia, which are involved in the release of pro-inflammatory cytokines and chemokines.
Advantages And Limitations For Lab Experiments
1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the P2X7 receptor, which allows for specific targeting of this receptor without affecting other P2X receptors. This allows for more accurate and reliable results in experimental studies. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in experimental studies. Additionally, 1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate has a short half-life in vivo, which can limit its effectiveness in long-term studies.
Future Directions
There are several future directions for research on 1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate. One direction is to further investigate its potential therapeutic applications in various diseases, such as chronic pain, neuropathic pain, and autoimmune disorders. Another direction is to explore its mechanism of action in more detail, including its effects on intracellular signaling pathways and gene expression. Additionally, future research could focus on developing more effective formulations of 1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate that improve its solubility and half-life in vivo.
Synthesis Methods
The synthesis of 1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate involves several steps, including the reaction of 2,6-dimethylphenol and 2-propyn-1-ol to form 1-(6-isopropyl-m-tolyloxy)-3-prop-2-yn-1-yloxypropan-2-ol, which is then treated with carbonyldiimidazole to form the carbamate derivative. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate has shown promising results in the treatment of chronic pain, neuropathic pain, and autoimmune disorders. It has also been studied for its potential role in the regulation of immune response and inflammation. 1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to inhibit the activation of the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in immune cells.
properties
CAS RN |
16222-49-4 |
|---|---|
Product Name |
1-(6-Isopropyl-m-tolyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C17H23NO4/c1-5-8-20-10-14(22-17(18)19)11-21-16-9-13(4)6-7-15(16)12(2)3/h1,6-7,9,12,14H,8,10-11H2,2-4H3,(H2,18,19) |
InChI Key |
NUNDVWLZTMCSSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(COCC#C)OC(=O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(COCC#C)OC(=O)N |
synonyms |
1-(2-Propynyloxy)-3-(2-isopropyl-5-methylphenoxy)-2-propanol carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)
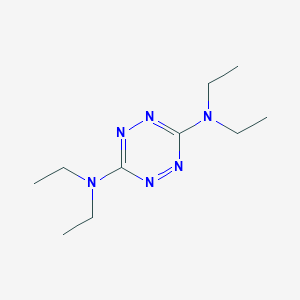
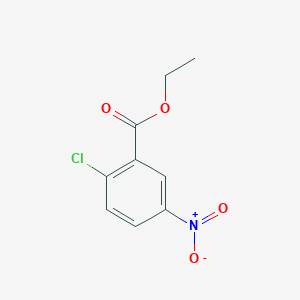
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
